![molecular formula C6H14N2O2S B1423055 1-Methylpiperidine-4-sulfonamide CAS No. 929632-63-3](/img/structure/B1423055.png)
1-Methylpiperidine-4-sulfonamide
Overview
Description
1-Methylpiperidine-4-sulfonamide is a chemical compound with the CAS Number: 929632-63-3 . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of 1-Methylpiperidine-4-sulfonamide involves several steps. The process starts with a suspension of magnesium in THF, to which 1,2-dibromoethane and 4-chloro-1-methylpiperidine are added. The mixture is then refluxed under nitrogen overnight. The resulting solution is then combined with a cold solution of sulfuryl chloride in THF. The mixture is stirred at 0 C for 1.5 hours, cooled to -78 C, and bubbled with ammonia gas. After stirring at -78 C for 10 minutes, the mixture is allowed to warm to room temperature and is maintained under balloon pressure of NH3 for 2 hours .Molecular Structure Analysis
The molecular formula of 1-Methylpiperidine-4-sulfonamide is C6H14N2O2S . The average mass is 178.253 Da and the monoisotopic mass is 178.077591 Da .Chemical Reactions Analysis
The chemical reactions involving 1-Methylpiperidine-4-sulfonamide are complex and involve multiple steps. The compound is used as an intermediate in the synthesis of other important organosulfur compounds .Scientific Research Applications
Chemokine Receptor Inhibition
1-Methylpiperidine-4-sulfonamide derivatives, such as compound 1 and eut-22, have been identified as potent antagonists of human CCR10 Ca2+ flux, useful in treating dermatological inflammatory conditions like contact hypersensitivity (Abeywardane et al., 2016).
Antibacterial Assay Development
Research involving 1-methylpiperidine-4-sulfonamide derivatives has led to the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotics in milk samples (Adrián et al., 2009).
Complexation with Metal Ions
Tosylated derivatives, including those related to 1-methylpiperidine-4-sulfonamide, have been synthesized and complexed with Ni(II) and Fe(II) ions, indicating potential applications in pharmaceutical and chemical industries (Orie et al., 2021).
Antibacterial Evaluation
Studies on sulfonamide derivatives, including those incorporating the 1-methylpiperidine-4-sulfonamide moiety, have revealed significant antibacterial properties, making them candidates for further drug development (Aziz‐ur‐Rehman et al., 2017).
Sulfonamide as a Functional Group in Drug Design
1-Methylpiperidine-4-sulfonamide is part of the sulfonamide group, a crucial component in medicinal chemistry, particularly in sulfonamide antibacterials (Kalgutkar et al., 2010).
Infrared Spectroscopy and Structural Analysis
Research on sulfonamides, including 1-methylpiperidine-4-sulfonamide derivatives, has involved detailed infrared spectra and visible spectra analyses using techniques like DFT and FT-IR, enhancing understanding of their structure and potential applications (Dabbagh et al., 2008).
Environmental Impact and Biodegradation
Studies have investigated the environmental persistence of sulfonamides and their biodegradation, relevant to understanding the environmental impact of 1-methylpiperidine-4-sulfonamide and related compounds (Ricken et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
While the specific future directions for 1-Methylpiperidine-4-sulfonamide are not mentioned in the search results, there is a general trend in the field of drug discovery towards the development of therapeutic peptides . This could potentially open up new avenues for the use of 1-Methylpiperidine-4-sulfonamide in the synthesis of these peptides.
properties
IUPAC Name |
1-methylpiperidine-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKYXPVRLPNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-4-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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